molecular formula C6H13N3O B8802771 4-Methylpiperazine-1-carboxamide

4-Methylpiperazine-1-carboxamide

Cat. No. B8802771
M. Wt: 143.19 g/mol
InChI Key: FYJORSKXVAOJFZ-UHFFFAOYSA-N
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Patent
US09309224B2

Procedure details

To a solution of phenyl carbamate (20.0 g, 146 mmol) in MeCN (200 mL) was added N-methylpiperazine (20.00 g, 200 mmol) followed by catalytic amount of ytterbium triflate (0.500 g, 1.061 mmol) and the resulting mixture was heated at 80° C. for 1 h. The solvent from the reaction mixture was completely evaporated and the residue was crystallized from MTBE to provide 4-methylpiperazine-1-carboxamide (14.2 g, 68% yield) as white solid 1H NMR (400 MHz, DMSO-d6): δ 5.92 (s, 2H), 3.42 (t, J=4.9 Hz, 4H), 2.19 (t, J=4.9 Hz, 4H), 2.14 (s, 3H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](=[O:10])(OC1C=CC=CC=1)[NH2:2].[CH3:11][N:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1>CC#N.[O-]S(C(F)(F)F)(=O)=O.[Yb+3].[O-]S(C(F)(F)F)(=O)=O.[O-]S(C(F)(F)F)(=O)=O>[CH3:11][N:12]1[CH2:17][CH2:16][N:15]([C:1]([NH2:2])=[O:10])[CH2:14][CH2:13]1 |f:3.4.5.6|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(N)(OC1=CC=CC=C1)=O
Name
Quantity
20 g
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
200 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
0.5 g
Type
catalyst
Smiles
[O-]S(=O)(=O)C(F)(F)F.[Yb+3].[O-]S(=O)(=O)C(F)(F)F.[O-]S(=O)(=O)C(F)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent from the reaction mixture was completely evaporated
CUSTOM
Type
CUSTOM
Details
the residue was crystallized from MTBE

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 14.2 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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